5-amino-5H-isoquinolin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-amino-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2 |
InChI Key |
VEPFARHFQDYMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Amino Group at the C-5 Position
The primary amino group at the C-5 position is a key site for synthetic modification, behaving as a typical aromatic amine in many reactions. It readily participates in reactions such as acylation, alkylation, arylation, and condensation to form ureas and related derivatives.
Acylation Reactions of 5-Aminoisoquinolin-1-one
The amino group of 5-aminoisoquinolin-1-one can be readily acylated to form the corresponding amides. This transformation is a fundamental step in the synthesis of various derivatives, particularly in the development of pharmacologically active molecules. For instance, research aimed at developing selective inhibitors for the enzyme poly(ADP-ribose) polymerase 2 (PARP-2) utilized this reaction. In this context, 5-aminoisoquinolin-1-one was treated with various acyl chlorides to produce a series of 5-acylaminoisoquinolin-1-ones. This reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the HCl byproduct.
Table 1: Example of Acylation Reaction
| Reactant | Reagent | Product | Application |
|---|
Alkylation and Arylation Reactions
The nitrogen atom of the C-5 amino group can act as a nucleophile, enabling both alkylation and arylation reactions, although these are less commonly detailed in the literature compared to acylation.
Alkylation: N-alkylation can introduce alkyl chains to the amino group. This can be achieved using alkyl halides or other alkylating agents. Such modifications are used to modulate the molecule's physical and biological properties. For example, alkylation has been employed to tether carboxylic acid-containing chains to the 5-position as part of inhibitor design strategies.
Arylation: N-arylation, the formation of a C-N bond between the amino group and an aryl ring, can be accomplished through methods like the Buchwald-Hartwig amination. While specific examples for 5-aminoisoquinolin-1-one are not prevalent, this palladium-catalyzed cross-coupling reaction is a standard method for the arylation of primary aromatic amines. caltech.edu
Formation of Substituted Amides and Ureas
The synthesis of ureas from the C-5 amino group is a valuable transformation for creating compounds with potential biological activity, as the urea (B33335) functional group is a common motif in medicinal chemistry. nih.gov The reaction typically involves treating the amine with an isocyanate or a phosgene (B1210022) equivalent. nih.govcommonorganicchemistry.com
Common synthetic routes to form ureas from 5-aminoisoquinolin-1-one include:
Reaction with Isocyanates: The most direct method involves the reaction of the amino group with an appropriate isocyanate (R-N=C=O). This addition reaction is generally high-yielding and proceeds under mild conditions. commonorganicchemistry.com
Reaction with Phosgene Equivalents: To avoid the use of highly toxic phosgene, safer alternatives like triphosgene (B27547) or carbonyldiimidazole (CDI) are often used. commonorganicchemistry.com The amine first reacts with the phosgene equivalent to form a reactive intermediate, which then reacts with another amine to yield the urea. nih.gov
From Carbamates: Ureas can also be formed through the aminolysis of carbamate (B1207046) derivatives. nih.govorganic-chemistry.org
Table 2: General Methods for Urea Synthesis
| Reagent Type | General Reaction | Notes |
|---|---|---|
| Isocyanate | R¹-NH₂ + R²-NCO → R¹-NH-CO-NH-R² | Direct and efficient method. commonorganicchemistry.com |
Reactivity at Other Positions of the Isoquinolinone Core
The isoquinolinone nucleus itself can undergo substitution reactions, with the outcome directed by the electronic properties of the existing substituents: the electron-donating amino group and the electron-withdrawing lactam (amide) portion of the heterocyclic ring.
Electrophilic Aromatic Substitution Reactions
In isoquinoline (B145761) systems, electrophilic aromatic substitution (SEAr) preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The most favored positions for attack are C-5 and C-8. quimicaorganica.orgyoutube.com
For 5-aminoisoquinolin-1-one, the reactivity is further modulated:
The amino group at C-5 is a powerful activating group and is ortho-, para-directing. It strongly directs incoming electrophiles to the C-6 and C-8 positions.
The powerful activating effect of the C-5 amino group is expected to dominate, making the benzene ring highly susceptible to electrophilic attack. Therefore, reactions like nitration, halogenation, and sulfonation are predicted to occur primarily at the C-6 and C-8 positions. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is favored at the C-1 position, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate. quora.comquimicaorganica.org
However, in 5-amino-5H-isoquinolin-1-one, the C-1 position is part of a lactam and does not possess a suitable leaving group. Therefore, direct nucleophilic substitution at C-1 is not a typical reaction pathway for this molecule. SNAr reactions would generally require the presence of a good leaving group, such as a halogen, at an activated position on the ring. For instance, if a halogen were present at C-3, a nucleophilic substitution might be possible, although less favored than at C-1 in a standard isoquinoline. iust.ac.ir
Heck Coupling Reactions
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and has been applied to functionalize the isoquinolinone scaffold. fiveable.meyoutube.com The general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
While direct Heck coupling on this compound is not extensively documented, research on closely related precursors demonstrates the viability of this reaction at the 5-position. Specifically, the Heck coupling of 5-iodoisoquinolin-1-one has been successfully employed to introduce a carboxyalkenyl group. This transformation highlights the potential for using palladium-catalyzed cross-coupling reactions to elaborate the structure of 5-substituted isoquinolin-1-ones.
A notable example involves the reaction of 5-iodoisoquinolin-1-one with an appropriate alkene to furnish a 5-(carboxyalkenyl)isoquinolin-1-one derivative. This reaction serves as a key step in modifying the isoquinolinone core, demonstrating that the 5-position is amenable to palladium-catalyzed functionalization.
| Reaction | Aryl Halide | Alkene | Catalyst System | Base | Product Type |
| General Heck Reaction | R-X (X = I, Br, OTf) | Olefin | Pd(0) complex (e.g., Pd(OAc)₂, PdCl₂) with phosphine (B1218219) ligands | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene |
This interactive table summarizes the general components of the Heck Coupling reaction.
Reduction and Oxidation Chemistry
The reduction and oxidation chemistry of this compound involves the reactivity of both the aromatic amine and the heterocyclic ring system.
Oxidation: The amino group on the isoquinoline ring makes the molecule susceptible to oxidation. Studies on the related compound, 5-aminoisoquinoline (B16527), show that oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) preferentially affects the electron-rich benzene portion of the molecule. shahucollegelatur.org.in In contrast, when an electron-withdrawing group like a nitro group is at the 5-position, oxidation tends to occur on the pyridine ring. shahucollegelatur.org.in
Furthermore, the chemical oxidative polymerization of 5-aminoquinoline (B19350) has been investigated using reagents such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium. hacettepe.edu.tr These studies suggest that polymerization can occur through linkages at various positions on the quinoline (B57606) ring, potentially leading to the formation of complex oligomeric structures, including phenazine-like units. hacettepe.edu.trdergipark.org.tr This indicates that under specific oxidative conditions, this compound could undergo similar transformations, leading to polymeric materials with unique electronic and thermal properties. dergipark.org.trresearchgate.net
Reduction: The reduction of the isoquinoline core typically involves the catalytic hydrogenation of the pyridine ring. researchgate.net This process generally leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. mdpi.com While specific studies on the catalytic hydrogenation of this compound are not widely reported, the general reactivity pattern of isoquinolines suggests that reduction would likely saturate the N-containing ring.
The lactam carbonyl group within the isoquinolin-1-one structure presents another potential site for reduction. However, reducing a cyclic amide (lactam) is typically more challenging than reducing the pyridine ring and often requires strong reducing agents like lithium aluminum hydride. Such conditions might also affect other functional groups present in the molecule. The selective reduction of either the heterocyclic ring or the lactam carbonyl in this compound remains an area for further investigation.
Cascade and Annulation Reactions involving this compound Precursors
Cascade and annulation reactions are highly efficient synthetic strategies that allow for the construction of complex polycyclic systems in a single operation. nih.gov The isoquinolinone scaffold is often synthesized via such annulation protocols. mdpi.com Moreover, amino-substituted isoquinolines can serve as valuable precursors for building fused heterocyclic frameworks.
A pertinent example is the multicomponent cascade cyclization reaction starting from isoquinolin-1-amine to synthesize imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov In this process, the exocyclic amine of the isoquinoline precursor engages in a series of reactions, including intermolecular nucleophilic attack and intramolecular annulation, to form a new fused ring system. nih.gov
| Precursor | Reagents | Reaction Type | Fused Product |
| Isoquinolin-1-amine | Acetophenone, 1,2-diphenyldiselane | Multicomponent Cascade Cyclization / Annulation | Selenated imidazo[2,1-a]isoquinoline |
This interactive table outlines an example of a cascade annulation reaction starting from an aminoisoquinoline precursor.
This documented reactivity of isoquinolin-1-amine strongly suggests that this compound could similarly act as a precursor for the synthesis of more complex, fused polycyclic heteroaromatic compounds. The 5-amino group could participate as a nucleophile in cascade sequences, leading to the annulation of additional rings onto the isoquinolinone core. Such strategies are valuable for creating structurally diverse molecules with potential applications in medicinal chemistry and materials science. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-amino-5H-isoquinolin-1-one. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides precise information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the lactam, and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the amino group. The predicted assignments are detailed in Table 1.
The protons H-3 and H-4 on the pyridinone ring typically appear as doublets due to coupling with each other. The protons on the benzene (B151609) ring (H-6, H-7, H-8) exhibit a more complex splitting pattern due to their relative positions. The H-7 proton is expected to be a triplet, being coupled to both H-6 and H-8. The H-6 proton is deshielded by the adjacent amino group, while the H-8 proton is influenced by the anisotropic effect of the nearby carbonyl group. The lactam N-H proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. The amino (-NH₂) protons also typically present as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Data are estimated based on analogous structures and may vary with solvent and experimental conditions)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.40 - 6.60 | Doublet (d) | ~7.0 - 7.5 |
| H-4 | 7.15 - 7.30 | Doublet (d) | ~7.0 - 7.5 |
| H-6 | 6.80 - 6.95 | Doublet (d) | ~7.5 - 8.0 |
| H-7 | 7.35 - 7.50 | Triplet (t) | ~7.5 - 8.0 |
| H-8 | 8.00 - 8.15 | Doublet (d) | ~7.5 - 8.0 |
| 2-NH | 10.5 - 11.5 | Broad Singlet (br s) | - |
| 5-NH₂ | 5.0 - 5.5 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the this compound structure. The most downfield signal is attributed to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom. The carbon atom attached to the amino group (C-5) is shielded relative to its position in the unsubstituted isoquinolin-1-one. The chemical shifts of the other aromatic carbons are influenced by their position relative to the carbonyl, nitrogen, and amino substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Data are estimated based on analogous structures and may vary with solvent and experimental conditions)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 161.0 - 163.0 |
| C-3 | 106.0 - 108.0 |
| C-4 | 128.0 - 130.0 |
| C-4a | 137.0 - 139.0 |
| C-5 | 145.0 - 147.0 |
| C-6 | 110.0 - 112.0 |
| C-7 | 129.0 - 131.0 |
| C-8 | 115.0 - 117.0 |
| C-8a | 126.0 - 128.0 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include the coupling between H-3 and H-4 on the pyridinone ring, and couplings between adjacent protons on the benzene ring (H-6 with H-7, and H-7 with H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H-3, H-4, H-6, H-7, H-8) to its corresponding carbon signal (C-3, C-4, C-6, C-7, C-8), confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for assigning quaternary carbons and piecing the molecular structure together. Key expected correlations would include:
H-3 correlating to C-1, C-4, and C-4a.
H-8 correlating to C-1, C-6, and C-8a.
The lactam N-H proton correlating to C-1, C-3, and C-8a.
The amino protons correlating to C-5, C-4a, and C-6.
Infrared (IR) Spectroscopy and Vibrational Analysis
The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. The key vibrational bands expected for this compound are summarized in Table 3. The spectrum would be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations. The amino group (-NH₂) is expected to show two distinct stretching bands (symmetric and asymmetric), while the lactam N-H stretch typically appears as a broad band. The C=O stretch of the lactam is a strong, prominent band, usually found at a lower wavenumber than that of a typical ketone due to resonance.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric and Symmetric) | Amino (-NH₂) | 3400 - 3200 | Medium |
| N-H Stretch | Lactam (-NH-) | 3200 - 3000 | Broad, Medium |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| C=O Stretch | Lactam Amide | 1650 - 1670 | Strong |
| Aromatic C=C Stretch | Benzene/Pyridine (B92270) | 1620 - 1450 | Medium-Strong |
| N-H Bend | Amino/Lactam | 1640 - 1550 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is dictated by its extended conjugated system. The isoquinolin-1-one core is a chromophore that undergoes π → π* electronic transitions when it absorbs UV radiation. rsc.orgresearchgate.net The presence of the amino group (-NH₂) acts as a powerful auxochrome, which can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. The spectrum is expected to show strong absorption bands in the UV region, likely extending into the visible range, corresponding to these π → π* transitions. A weaker absorption at a longer wavelength, resulting from an n → π* transition involving the non-bonding electrons on the carbonyl oxygen and nitrogen atoms, may also be observed. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₈N₂O), the molecular weight is 160.17 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 160.
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural clues. Plausible fragmentation pathways for isoquinoline-type structures include:
Loss of CO: A characteristic fragmentation for lactams is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 132.
Loss of HCN: Cleavage of the pyridinone ring could result in the loss of hydrogen cyanide (27 Da).
Retro-Diels-Alder reactions: Complex rearrangements common in heterocyclic systems could also occur.
In soft ionization techniques like electrospray ionization (ESI), the spectrum would be dominated by the protonated molecule [M+H]⁺ at m/z 161.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous insight into the molecule's solid-state conformation and packing.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite the confirmation of its chemical structure and properties in various chemical databases, detailed experimental crystallographic data for this specific compound has not been deposited in the primary public-domain structural databases to date.
For related compounds, such as 5-aminoisoquinoline (B16527) (lacking the C1-oxo group), crystal structure analyses are available and reveal detailed molecular geometries and hydrogen-bonding networks. However, the presence of the carbonyl group and the tautomeric lactam-lactim system in this compound would significantly influence its electronic distribution, hydrogen bonding potential, and crystal packing. Therefore, data from simpler analogues cannot be directly extrapolated to describe its solid-state structure.
The elucidation of the crystal structure of this compound would require the growth of a suitable single crystal followed by analysis using an X-ray diffractometer. Such a study would yield precise data tables, including the following parameters:
Crystallographic Data Table: This would detail the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and calculated density.
Selected Bond Lengths and Angles Table: This would provide specific, measured distances between bonded atoms (in Ångstroms) and the angles between adjacent bonds (in degrees), defining the molecule's internal geometry.
Hydrogen Bond Geometry Table: This table would list the specific donor, acceptor, and hydrogen atoms involved in hydrogen bonds, along with their distances and angles, which are crucial for understanding the supramolecular assembly.
Without an experimental single-crystal X-ray analysis, a definitive description and the corresponding data tables for the solid-state structure of this compound remain undetermined.
Following a comprehensive search for scientific literature, no specific computational chemistry or mechanistic investigation studies were found for the compound “this compound.” The provided outline requests detailed information from Density Functional Theory (DFT) calculations, including molecular geometry, electronic structure analysis, spectroscopic predictions, and mechanistic studies of its reactions.
General principles of the methodologies listed in the outline can be described, but applying them to "this compound" without specific research would be speculative and fall outside the scope of factual reporting. Therefore, the requested article cannot be generated at this time.
Computational Chemistry and Mechanistic Investigations
Mechanistic Studies of Reactions Involving 5-Amino-5H-isoquinolin-1-one
Role of Catalysts and Reaction Conditions in Mechanism
The synthesis of the isoquinolin-1-one scaffold, a core structure of this compound, is often accomplished through transition-metal-catalyzed reactions. While specific mechanistic studies on this compound are not extensively documented, the mechanisms for related isoquinolin-1-one syntheses provide a strong basis for understanding its formation. Catalysts based on palladium, rhodium, and copper are frequently employed, and their roles, along with the reaction conditions, are pivotal in directing the reaction pathways. researchgate.netbohrium.com
Transition-Metal Catalysis:
Recent advancements have highlighted the use of various 3d transition metals like cobalt, nickel, and copper as sustainable alternatives for isoquinoline (B145761) synthesis due to their abundance and lower toxicity. bohrium.com These catalysts are instrumental in facilitating key bond-forming steps.
Palladium Catalysis: Palladium catalysts are widely used in the synthesis of isoquinolines. For instance, the coupling of o-iodobenzaldehyde derivatives with acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in high yields. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts are effective in C-H activation and annulation reactions. A common mechanistic pathway involves the chelation-assisted C-H activation of a benzamide derivative, followed by insertion of an alkyne or an acetylene surrogate, and subsequent reductive elimination to form the isoquinolin-1-one ring. researchgate.net The reaction of N-methoxybenzamides with vinylene carbonate, serving as an acetylene surrogate, at room temperature in ethanol is a mild and efficient method for producing 3,4-unsubstituted isoquinolones. researchgate.net
Copper Catalysis: Copper-catalyzed reactions provide a versatile route to isoquinolines. A tandem reaction involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH3CN) can produce highly functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org
Cobalt Catalysis: Cobalt-catalyzed C-H/N-H bond functionalization offers a pathway for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild conditions, with N2 and H2O as the only byproducts. mdpi.com
Influence of Reaction Conditions:
Reaction conditions such as solvent, temperature, and the presence of oxidants or bases significantly influence the reaction mechanism and selectivity.
Solvent Effects: The choice of solvent can dramatically alter the chemoselectivity of a reaction. For example, in the synthesis of substituted isoquinolinones using a hypervalent iodine(III) reagent (PISA), switching the solvent from acetonitrile to hexafluoro-2-propanol (HFIP) can change the product from a 4-substituted to a 3-substituted isoquinolinone. nih.gov
Temperature and Oxidants: Many traditional methods for isoquinoline synthesis require harsh conditions, including high temperatures and strong acids. bohrium.com Modern catalytic methods often proceed under milder conditions. Some reactions may require an external oxidant, while others utilize internal oxidants or proceed under oxidant-free conditions. researchgate.netorganic-chemistry.org
Substituent Effects: The electronic nature of substituents on the starting materials can modulate the reactivity and stability of intermediates, thereby influencing the reaction kinetics and product distribution. Electron-donating groups can stabilize certain intermediates, while electron-withdrawing groups can have a destabilizing effect. nih.gov
A proposed general mechanism for the rhodium-catalyzed synthesis of isoquinolin-1-ones from N-methoxybenzamides and alkynes is depicted below. This pathway illustrates the key steps of C-H activation, migratory insertion, and reductive elimination that are common in these types of transformations.
| Step | Description | Intermediate |
| 1 | Coordination of the N-methoxybenzamide to the Rh(III) catalyst. | Complex of catalyst and substrate |
| 2 | Chelation-assisted C-H activation to form a rhodacycle intermediate. | Rhodacycle |
| 3 | Coordination and migratory insertion of the alkyne. | Expanded rhodacycle |
| 4 | Reductive elimination to form the isoquinolin-1-one product and regenerate the Rh(I) catalyst. | Product and Rh(I) species |
| 5 | Oxidation of Rh(I) to Rh(III) to complete the catalytic cycle. | Regenerated Rh(III) catalyst |
This table is based on general mechanistic principles for rhodium-catalyzed isoquinolin-1-one synthesis.
A plausible mechanism for the solvent-dependent synthesis of substituted isoquinolinones involves the formation of different intermediates based on the solvent's properties. In a non-polar solvent like acetonitrile, a nitrenium ion intermediate may be favored, leading to 4-substitution. In a polar, hydrogen-bond-donating solvent like HFIP, a concerted pathway or an intermediate that favors 3-substitution might be operative. nih.gov
Molecular Modeling and Dynamics Simulations in Structural Research
Molecular modeling and dynamics simulations are powerful computational tools for investigating the structural properties of molecules like this compound at an atomic level. These methods can provide insights into molecular geometry, conformational flexibility, and tautomeric equilibria.
Tautomerism in Isoquinolin-1-one Systems:
The this compound molecule can potentially exist in different tautomeric forms. The equilibrium between these tautomers is influenced by both intrinsic structural factors and the surrounding environment, such as the solvent. nih.gov Computational studies, often using Density Functional Theory (DFT), can predict the relative stabilities of different tautomers. nih.gov
For the related 1-benzamidoisoquinoline derivatives, a combination of NMR spectroscopy and computational chemistry has been used to study the tautomeric equilibrium between the amide and enamine forms. nih.gov The study revealed that the relative population of these tautomers can be controlled by the electronic effects of substituents. nih.gov While continuum solvent models are often used in such calculations, it has been shown that the explicit inclusion of solvent molecules is crucial for accurately reproducing experimental observations, especially when strong intermolecular hydrogen bonds are involved. nih.gov
The potential tautomeric forms of this compound include the amino-keto form and the imino-enol form. DFT calculations can be employed to determine the optimized geometries and relative energies of these tautomers in the gas phase and in different solvents.
Molecular Dynamics Simulations:
Conformational Analysis: Although the isoquinolin-1-one core is relatively rigid, the amino group and the hydrogen on the nitrogen of the lactam ring have rotational freedom. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.
Solvation Effects: MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent structure around the solute affects its conformation and properties. This is particularly important for a molecule with hydrogen bond donor and acceptor sites.
Vibrational Analysis: The vibrational frequencies calculated from MD simulations or DFT can be compared with experimental IR and Raman spectra to validate the computational model and aid in the interpretation of the experimental data. researchgate.net
Quantum Chemical Calculations:
DFT and other quantum chemical methods are instrumental in elucidating various structural and electronic properties of molecules like this compound. These calculations can provide:
Optimized Geometries: Bond lengths, bond angles, and dihedral angles of the most stable conformation can be accurately predicted.
Electronic Properties: Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can be calculated to understand the molecule's reactivity and intermolecular interactions.
Spectroscopic Properties: Theoretical predictions of NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies can be compared with experimental data for structural confirmation. researchgate.net
The following table summarizes the types of computational methods and the structural insights they can provide for this compound.
| Computational Method | Structural Information Provided |
| Density Functional Theory (DFT) | Optimized geometry, relative tautomer energies, electronic properties (HOMO, LUMO), theoretical spectroscopic data (NMR, IR, UV-Vis). |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects on structure, dynamic behavior over time. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and hyperconjugative interactions. |
These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structure and reactivity of this compound.
Biological and Biomedical Research Applications
Molecular Interactions with Biological Targets
The biological activity of 5-amino-5H-isoquinolin-1-one is fundamentally rooted in its ability to interact with a range of biological macromolecules. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.
Ligand-Protein Binding Studies: Theoretical and Experimental Approaches
The study of how this compound binds to its protein targets involves a combination of computational and experimental techniques. Theoretical approaches, such as molecular docking, are employed to predict the binding mode and affinity of the compound within the active site of a target protein. These in silico models provide valuable insights into the key amino acid residues involved in the interaction, guiding further experimental validation.
Experimental methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, offer high-resolution structural information about the ligand-protein complex. While specific structural studies for this compound are not extensively documented in publicly available literature, research on related isoquinolinone derivatives provides a framework for understanding these interactions. These studies collectively contribute to a comprehensive understanding of the structure-activity relationships that govern the biological effects of this class of compounds.
Investigation of Enzyme Inhibition Mechanisms
A significant area of research for this compound and its analogues is their ability to inhibit the activity of specific enzymes. This inhibition is a key mechanism through which these compounds can exert their biological effects.
The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2, plays a critical role in DNA repair and the maintenance of genomic stability. Inhibition of these enzymes has emerged as a promising strategy in cancer therapy. 5-Aminoisoquinolin-1-one, also referred to as 5-AIQ, has been identified as a potent inhibitor of PARP activity. nih.gov
Research has demonstrated that derivatives of 5-aminoisoquinolin-1-one can exhibit selectivity for different PARP isoforms. For instance, a study focused on 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones, derived from 5-aminoisoquinolin-1-one, revealed them to be selective inhibitors of PARP-2. mdpi.com One of the synthesized compounds, 5-benzamidoisoquinolin-1-one, was identified as a highly PARP-2-selective inhibitor. mdpi.com The inhibitory concentrations (IC50) for PARP-1 and PARP-2 for this compound and a related derivative are presented in the table below.
| Compound | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |
| 5-Benzamidoisoquinolin-1-one | 3.9 | 0.42 | 9.3 |
| 5-(3-Carboxypropanamido)isoquinolin-1-one | 1.8 | 0.43 | 4.2 |
| Data sourced from a comparative study on isoquinolin-1-one derivatives. mdpi.com |
The mechanism of PARP inhibition by these compounds involves competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the enzyme's active site. By blocking PARP activity, these inhibitors can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways.
While the primary focus has been on PARP inhibition, the isoquinoline (B145761) scaffold is known to interact with other enzyme families. For example, various isoquinoline derivatives have been investigated as inhibitors of kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and lymphocyte-specific protein tyrosine kinase (Lck). nih.govnih.gov However, specific studies detailing the inhibitory activity of this compound against a broader range of enzymatic targets are limited. Further research is needed to explore its potential interactions with other key enzymes involved in cellular signaling and metabolism.
Receptor Modulation and Allosteric Interactions (e.g., 5-HT2CR)
Recent research has highlighted the potential for isoquinolin-1-one derivatives to act as modulators of G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2C receptor (5-HT2CR). This receptor is implicated in the regulation of mood, appetite, and other physiological processes.
An in silico-based approach has suggested that 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives have the potential to act as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand (in this case, serotonin). This binding can enhance the receptor's response to the natural ligand. While this study did not specifically investigate this compound, it provides a strong rationale for exploring the potential of this compound and its derivatives to allosterically modulate the 5-HT2C receptor and other GPCRs.
Retinoid X Receptor (RXR) Ligand Studies
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation. A study on indenoisoquinolines, which are structurally related to the isoquinoline core, found that these compounds can induce RXR activity. researchgate.net Specifically, the compound 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline dihydrochloride (B599025) was identified as an agent that induces RXRE-luciferase activities, indicating its role as an RXR agonist. researchgate.net
Although this research was not conducted on this compound itself, the findings suggest that the broader isoquinoline scaffold can serve as a template for the design of ligands that interact with and modulate the activity of the Retinoid X Receptor. Further investigation is warranted to determine if this compound or its close analogues possess similar activity at RXR.
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For isoquinolin-1-one derivatives, SAR studies have been instrumental in enhancing their therapeutic potential, including anticancer, antimicrobial, and antiviral activities. nih.govnih.gov
In the context of anticancer activity, substitutions on the isoquinolin-1-one core have been shown to be critical. For instance, studies on various substituted isoquinolin-1-ones revealed that a 3-biphenyl-N-methylisoquinolin-1-one demonstrated the most potent anticancer activity against five different human cancer cell lines. nih.gov This highlights the importance of the substituent at the C3 position in conferring cytotoxicity to cancer cells.
For antimicrobial applications, SAR studies on related tetrahydroisoquinoline (THIQ) derivatives have established clear relationships between structural features and activity. The introduction of different functional groups, such as esters and carbamates, has led to compounds with significant bactericidal and fungicidal properties. nih.gov Halogenated phenyl- and phenethyl carbamates were found to exhibit remarkable bactericidal activity. nih.gov Specifically, chlorinated derivatives, including chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity. nih.gov
In the development of antiviral agents against influenza, SAR analysis of isoquinolone derivatives has been crucial for balancing efficacy and cytotoxicity. nih.gov It was observed that modifications at the R² and R⁷ positions of the isoquinolone scaffold significantly influenced both the antiviral activity and the compound's toxicity profile. A comparative analysis indicated that the cytotoxicity derived from a methoxy (B1213986) group at the R⁷ position was dependent on the modification at the 2' position of the R² substituent. nih.gov This understanding allowed for the design of derivatives with greatly reduced cytotoxicity while retaining useful antiviral activity against influenza A and B viruses. nih.gov
The following table summarizes key SAR findings for isoquinoline and isoquinolinone derivatives:
| Compound Class | Structural Modification | Resulting Biological Activity | Source |
|---|---|---|---|
| Substituted isoquinolin-1-ones | 3-Biphenyl-N-methyl group | Potent anticancer activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Fluorophenylpropanoate ester at C1 | Remarkable bactericidal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Halogenated phenyl- and phenethyl carbamates | Most remarkable bactericidal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Chlorinated ester and carbamate (B1207046) derivatives | Greatest antifungal activity | nih.gov |
| Isoquinolone derivatives | Modifications at R² and R⁷ positions | Modulation of anti-influenza activity and cytotoxicity | nih.gov |
Mechanistic Investigations of Cellular Responses (excluding clinical data)
Modulation of Gene Expression and Nuclear Receptor Function
Nuclear receptors are a class of intracellular proteins that, upon binding to ligands such as hormones and other small molecules, act as transcription factors to directly regulate gene expression. wikipedia.orglubio.ch This regulation controls a vast array of physiological processes, including development, metabolism, and homeostasis. wikipedia.org The mechanism involves the ligand binding to the receptor, which often triggers a conformational change, leading to the receptor's interaction with specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. lubio.ch This interaction recruits a complex of other proteins called coregulators (coactivators or corepressors) that ultimately modulate the rate of gene transcription. wikipedia.org
While direct studies extensively detailing the interaction of this compound with specific nuclear receptors are not widely available in the provided literature, the broader class of isoquinoline derivatives has been shown to influence gene expression in human cell lines. researchgate.net Small molecules can serve as ligands that activate or inhibit nuclear receptors, thereby altering the expression of downstream genes. nih.gov For example, studies on certain isoquinoline compounds demonstrated effects on cell lines that were consistent with the modulation of gene expression, and in some cases, these effects were reproducible at endogenous target genes. researchgate.net The ability of small molecules to modulate gene expression is a critical mechanism for their therapeutic effects, and the isoquinoline scaffold represents a promising starting point for the development of new modulators of nuclear receptor function and gene transcription. researchgate.netnih.gov
Involvement in Cellular Proliferation, Differentiation, and Apoptosis Pathways
Isoquinolin-1-one derivatives have been identified as potent modulators of fundamental cellular processes, including cell division and programmed cell death (apoptosis). nih.gov Their anti-proliferative effects are often linked to their ability to interfere with the cell cycle and to activate apoptotic pathways in cancer cells. nih.govmdpi.com
One notable study investigated a novel 3-acyl isoquinolin-1(2H)-one, which demonstrated significant anti-tumor effects in breast cancer cell lines. nih.gov Mechanistic analysis revealed that this compound inhibits cell proliferation by inducing cell cycle arrest in the G2 phase. nih.gov Furthermore, it was found to promote apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov This process is characterized by the disruption of the mitochondrial membrane potential, a key event in the initiation of apoptosis. mdpi.com
The signaling pathways affected by these compounds have also been explored. The aforementioned 3-acyl isoquinolin-1(2H)-one was shown to inhibit the MEK/ERK and p38 MAPK pathways, which are crucial signaling cascades involved in regulating cell proliferation and survival. nih.gov The ability to induce apoptosis is a cornerstone of many cancer chemotherapies, and compounds that can trigger this process are of significant research interest. nih.gov
The table below summarizes the observed effects of a representative isoquinolin-1-one derivative on cancer cells:
| Compound | Cell Lines | Effect on Cell Cycle | Apoptotic Pathway | Signaling Pathway Involvement | Source |
|---|---|---|---|---|---|
| 3-acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7, MDA-MB-231 (Breast Cancer) | G2 phase arrest | Mitochondria-mediated intrinsic pathway | Inhibition of MEK/ERK and p38 MAPK | nih.gov |
Antimicrobial Activity Studies (e.g., antibacterial, antifungal)
The isoquinoline scaffold is a key structural motif in a variety of natural and synthetic compounds that exhibit potent antimicrobial properties. nih.gov Research into novel isoquinoline derivatives has yielded compounds with significant activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net
A study focused on newly synthesized, functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) demonstrated broad-range bactericidal activity for many of the derivatives. nih.gov Among these, a fluorophenylpropanoate ester and several halogenated phenyl- and phenethyl carbamates were identified as having the most remarkable bactericidal effects. nih.gov The same study also explored antifungal properties, finding that while fewer compounds were active against fungi, certain chlorinated derivatives showed the greatest antifungal activity. nih.gov
Similarly, derivatives of the related 5-aminoquinoline (B19350) structure have been synthesized and evaluated for their in vitro antimicrobial activity, with several compounds showing good efficacy against the tested microbial strains. researchgate.net These findings underscore the potential of the broader quinoline (B57606) and isoquinoline chemical space for the development of new anti-infective agents. nih.govmdpi.com
The following table presents a summary of the antimicrobial activities of selected isoquinoline derivatives:
| Compound Series | Specific Derivative Type | Activity Type | Key Finding | Source |
|---|---|---|---|---|
| 1-pentyl-6,7-dimethoxy-THIQs | Fluorophenylpropanoate ester 13 | Bactericidal | Exerted remarkable bactericidal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Halogenated phenyl-carbamates (17, 18) | Bactericidal | Exerted remarkable bactericidal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Halogenated phenethyl-carbamates (21, 22) | Bactericidal | Exerted remarkable bactericidal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Chlorobenzoate ester 10 | Antifungal | Exhibited the greatest antifungal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Chlorophenylpropanoate ester 14 | Antifungal | Exhibited the greatest antifungal activity | nih.gov |
| 1-pentyl-6,7-dimethoxy-THIQs | Chlorophenethyl carbamate 22 | Antifungal | Exhibited the greatest antifungal activity | nih.gov |
| 5-aminoquinoline derivatives | Compounds 3a, 3e, 3f | Antimicrobial | Showed good activity against tested strains | researchgate.net |
Antiviral Activity Studies
Derivatives of the isoquinoline and isoquinolone core structure have emerged as promising candidates for the development of novel antiviral therapeutics. nih.govnih.gov These compounds have shown inhibitory effects against several viruses, including Herpes Simplex Virus (HSV), Vaccinia Virus (VV), and influenza viruses. nih.govnih.gov
One study investigated the antiviral properties of 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, an imide derivative. nih.gov This compound was found to inhibit the replication of HSV-1 and, to a lesser extent, VV. The mechanism of action was determined to be the inhibition of virus growth, as the effect could be reversed upon removal of the drug from the cell culture. nih.gov
More recently, a screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses. nih.gov Mechanistic studies revealed that this compound targets the viral life cycle by inhibiting the activity of the viral polymerase, a key enzyme for viral RNA replication. nih.gov While the initial hit compound displayed some cytotoxicity, subsequent synthesis and testing of derivatives led to the identification of a new compound with greatly reduced toxicity, highlighting the potential of this chemical class for developing safer antiviral drugs. nih.gov
Key findings from antiviral studies of isoquinoline derivatives are summarized below:
| Compound/Derivative | Target Virus | Observed Effect / Mechanism of Action | Source |
|---|---|---|---|
| 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione (M-FA-142) | Herpes Simplex Virus type 1 (HSV-1) | Inhibited virus replication by about three orders of magnitude at 4 µg/ml | nih.gov |
| 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione (M-FA-142) | Vaccinia Virus (VV) | Inhibited virus replication by about one order of magnitude at 4 µg/ml | nih.gov |
| Isoquinolone Compound 1 | Influenza A and B Viruses | Inhibited viral polymerase activity (EC50s between 0.2 and 0.6 µM) | nih.gov |
| Isoquinolone Compound 21 (Derivative of Compound 1) | Influenza A and B Viruses | Inhibited viral polymerase activity with greatly alleviated cytotoxicity (CC50 > 300 µM) | nih.gov |
Application as a Chemical Biology Probe or Research Tool
Beyond their potential as therapeutic agents, isoquinoline-based compounds, including 5-aminoisoquinoline (B16527), serve as valuable chemical probes and research tools for dissecting complex biological processes. nih.govmdpi.com A chemical probe is a small molecule with a well-defined mechanism of action used to perturb and study a specific protein or pathway within a cellular or organismal context. mdpi.com
A prominent application of 5-aminoisoquinoline and its derivatives is as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. nih.govrsc.org PARP enzymes are critical for DNA repair and maintaining genomic stability. By inhibiting these enzymes, researchers can study the consequences of impaired DNA repair, investigate the mechanisms of genotoxicity, and probe cellular responses to DNA damage. nih.gov 5-Aminoisoquinoline itself is described as a PARP-1 inhibitor used for assessing genotoxicity potential. nih.gov
Furthermore, the development of selective inhibitors allows for the specific interrogation of individual enzyme functions. For example, research into 4,5-disubstituted isoquinolin-1-ones led to the identification of a new PARP-2 selective inhibitor. rsc.org Such a tool is invaluable for elucidating the distinct biological roles of PARP-2 compared to the more extensively studied PARP-1, without the confounding effects of inhibiting both enzymes simultaneously. The specificity and well-characterized interactions of these compounds with their targets make them indispensable tools for advancing our understanding of fundamental cell biology.
Emerging Research Areas and Future Perspectives
Development of Novel Synthetic Methodologies for Diversification
The functionalization of the isoquinoline (B145761) skeleton is a central theme in expanding the chemical space of 5-amino-5H-isoquinolin-1-one derivatives. Traditional synthetic routes are progressively being supplemented by novel, more efficient, and environmentally benign methodologies. These modern approaches are crucial for creating diverse libraries of compounds for biological screening.
Recent advancements have moved beyond classical methods like the Pictet–Spengler and Bischler–Napieralski reactions, focusing on strategies that are milder, more direct, and economically viable researchgate.net. For instance, palladium-catalyzed cascade oxidative addition protocols have been developed for constructing isoquinolinone derivatives, allowing for the introduction of a quaternary carbon core researchgate.net. Furthermore, cascade cycloaddition and annulation reactions are being employed to synthesize amino-substituted isoquinolines researchgate.net.
The diversification of the this compound scaffold can be achieved through various reactions targeting different positions of the molecule. The amino group at the C-5 position serves as a handle for a multitude of chemical transformations, including acylation, alkylation, and arylation, to introduce a wide range of substituents. Additionally, modifications at the C-1, C-3, and C-4 positions, as well as the nitrogen atom of the heterocyclic ring, are being explored to generate structural diversity researchgate.net. The synthesis of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives through multi-step reactions, starting from isoquinoline and 8-hydroxy-quinoline respectively, highlights the potential for creating novel quinone derivatives with cytotoxic activities americanpharmaceuticalreview.com.
| Synthetic Strategy | Description | Potential for Diversification |
| Palladium-catalyzed cascade reactions | Involves carbopalladation followed by allylic alkylation to form complex isoquinolinones. | Allows for the introduction of quaternary carbon centers and diverse substituents. |
| Cascade cycloaddition/annulation | One-pot reactions that form multiple rings and introduce functional groups in a single step. | Efficiently generates complex and diverse spiro-isoquinoline and aminoisoquinoline scaffolds. |
| C-H activation | Direct functionalization of carbon-hydrogen bonds to introduce new substituents. | Offers a more atom-economical and straightforward approach to modify the isoquinoline core. |
| Nucleophilic substitution | Reaction of bromo-isoquinolinequinones with various amines to introduce diversity at specific positions. | Enables the synthesis of a wide range of amino-isoquinolinequinone derivatives with potential biological activity. |
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and evaluation of new compounds. For derivatives of this compound, computational approaches are crucial for understanding their structure-activity relationships (SAR) and for predicting their biological targets.
Methods such as comparative modeling and molecular docking are employed to build three-dimensional models of target proteins and to predict how ligands will bind to them wikipedia.org. This allows for the virtual screening of large libraries of this compound analogs to identify those with the highest likelihood of biological activity wikipedia.org. For example, SAR studies on substituted isoquinoline analogs have been conducted to evaluate their antitumor activity, leading to the identification of compounds with improved potency acs.org.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized derivatives. This approach has been successfully applied to various heterocyclic scaffolds and can be instrumental in prioritizing synthetic efforts for this compound derivatives.
| Computational Method | Application in this compound Research |
| Molecular Docking | Prediction of binding modes and affinities of derivatives to specific biological targets. |
| Comparative Modeling | Generation of 3D models of target proteins when experimental structures are unavailable. |
| Virtual Screening | High-throughput computational screening of compound libraries to identify potential hits. |
| QSAR Modeling | Development of predictive models for the biological activity of novel derivatives based on their structural properties. |
Exploration of New Biological Targets and Mechanisms of Action
A critical aspect of realizing the therapeutic potential of this compound derivatives is the identification of their biological targets and the elucidation of their mechanisms of action. Research into structurally related isoquinoline and isoquinolin-1-one compounds has revealed a broad range of biological activities, suggesting that the this compound scaffold could interact with multiple cellular pathways.
For instance, certain isoquinolin-1(2H)-one derivatives have been investigated as positive ago-allosteric modulators of the 5-HT2C receptor, a target with implications for conditions like obesity researchgate.net. Other isoquinoline derivatives have shown promise as antibacterial agents and as inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in some types of breast cancer advion.comnih.gov. The antitumor potential of substituted isoquinolin-1-ones has also been demonstrated against various human tumor cell lines acs.org.
The mechanism of action for aminosalicylates, which share an amino-aromatic core, involves interference with arachidonic acid metabolism and scavenging of reactive oxygen species nih.govresearchgate.net. While the specific mechanisms for this compound are yet to be fully understood, these findings in related compounds provide a strong basis for future investigations into its potential anti-inflammatory and anticancer effects.
| Biological Target/Activity | Relevance to this compound |
| 5-HT2C Receptor Modulation | Potential for developing treatments for metabolic disorders. |
| Antibacterial Activity | Possibility of creating novel antibiotics to combat resistant bacteria. |
| HER2 Inhibition | Opportunity to design selective inhibitors for cancer therapy. |
| Antitumor Activity | Foundation for developing new classes of anticancer agents. |
Integration with Advanced Spectroscopic Techniques for Real-Time Analysis
The synthesis and optimization of chemical reactions involving this compound can be significantly enhanced by the use of advanced spectroscopic techniques for real-time analysis. Process Analytical Technology (PAT) is a framework that encourages the use of in-line and on-line monitoring to design, analyze, and control manufacturing processes wikipedia.orglongdom.org.
Spectroscopic methods such as Raman spectroscopy, Near-Infrared (NIR) spectroscopy, and Mass Spectrometry (MS) can be integrated into reaction setups to provide continuous data on the concentration of reactants, intermediates, and products americanpharmaceuticalreview.commdpi.com. This real-time information allows for a deeper understanding of reaction kinetics and mechanisms, facilitating rapid optimization of reaction conditions to improve yield and purity nih.govnih.govresearchgate.net. For example, online mass spectrometry has been used to monitor and control chemical reactions remotely, and even to enable autonomous self-optimization of reaction parameters acs.orgresearchgate.netadvion.com.
These techniques are particularly valuable in the context of continuous-flow processing, where real-time monitoring is essential for ensuring consistent product quality nih.gov. The application of these advanced analytical methods to the synthesis of this compound derivatives will undoubtedly accelerate their development and scale-up.
| Spectroscopic Technique | Application in Real-Time Analysis |
| Raman Spectroscopy | In-line monitoring of reaction progress by tracking unique vibrational bands of reactants and products. |
| Near-Infrared (NIR) Spectroscopy | On-line analysis of chemical composition and physical properties during synthesis. |
| Mass Spectrometry (MS) | Real-time monitoring of the concentration of various species in the reaction mixture. |
| UV-Vis Spectroscopy | In-line monitoring of chromophoric species, useful for tracking the formation of colored products or intermediates. |
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
The this compound core is a promising scaffold for use in medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement. These approaches are employed to design new molecules with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles, while retaining the key biological activity of a known active compound mdpi.comaun.edu.eg.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups mdpi.com. The isoquinoline framework can serve as a novel scaffold to replace existing cores in known drugs, potentially leading to new intellectual property and improved therapeutic characteristics. For example, a scaffold hopping strategy was successfully used to replace a quinoline (B57606) moiety with an isoquinoline, leading to the development of novel HER2-selective inhibitors with enhanced cellular activity advion.com.
Bioisosteric replacement is the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, resulting in a molecule with similar biological activity aun.edu.eg. The this compound scaffold and its various functional groups can be considered as bioisosteres for other heterocyclic systems or functional groups in existing drug molecules. This strategy can be used to fine-tune the properties of a lead compound to overcome issues such as poor metabolic stability or off-target effects.
| Strategy | Description | Application of this compound |
| Scaffold Hopping | Replacing the core structure of a known active compound with a novel scaffold. | The isoquinolin-1-one core can be used as a new scaffold to generate novel chemotypes with desired biological activities. |
| Bioisosteric Replacement | Substituting a part of a molecule with a bioisostere to improve its properties. | The this compound scaffold or its substituents can act as bioisosteres for other molecular fragments in drug design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
